Technical Guide: 2,6-Dibromo-3-chloro-4-fluoroaniline (CAS No. 175135-09-8)
Technical Guide: 2,6-Dibromo-3-chloro-4-fluoroaniline (CAS No. 175135-09-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dibromo-3-chloro-4-fluoroaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. This document outlines its chemical and physical properties, a detailed, plausible experimental protocol for its synthesis, and its potential applications, particularly as a key building block in the development of novel therapeutic agents.
Chemical and Physical Properties
2,6-Dibromo-3-chloro-4-fluoroaniline is a polysubstituted aromatic amine. The strategic placement of bromine, chlorine, and fluorine atoms on the aniline ring imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex organic molecules. Its physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 175135-09-8 | [1] |
| Molecular Formula | C₆H₃Br₂ClFN | [1] |
| Molecular Weight | 303.35 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 97-99 °C | |
| Boiling Point | 308.3 °C at 760 mmHg |
Experimental Protocols: Synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline
Step 1: Acetylation of 3-chloro-4-fluoroaniline (Protection of the Amino Group)
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1 mole of 3-chloro-4-fluoroaniline in glacial acetic acid.
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Addition of Acetic Anhydride: While stirring, slowly add 1.1 moles of acetic anhydride to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux for 2 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the N-(3-chloro-4-fluorophenyl)acetamide.
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Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the acetylated product.
Step 2: Dibromination of N-(3-chloro-4-fluorophenyl)acetamide
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Reaction Setup: Dissolve the N-(3-chloro-4-fluorophenyl)acetamide (1 mole) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a reaction flask protected from light.
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Addition of Bromine: Slowly add a solution of 2.2 moles of bromine in the same solvent to the reaction mixture at room temperature with constant stirring. The addition should be done in the dark to avoid light-induced side reactions.
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Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. The crude product, N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide, will precipitate.
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Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified dibrominated acetanilide.
Step 3: Hydrolysis of N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide (Deprotection)
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Reaction Setup: Suspend the N-(2,6-dibromo-3-chloro-4-fluorophenyl)acetamide (1 mole) in a mixture of ethanol and concentrated hydrochloric acid.
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Reaction Conditions: Heat the mixture to reflux for 4-8 hours, until the hydrolysis is complete (monitored by TLC).
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Work-up: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide to precipitate the free amine.
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Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the final product, 2,6-Dibromo-3-chloro-4-fluoroaniline. Further purification can be achieved by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Halogenated anilines are crucial building blocks in the synthesis of a wide range of biologically active compounds. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity to target proteins, and membrane permeability.
While specific applications of 2,6-Dibromo-3-chloro-4-fluoroaniline are not extensively documented, its structural motifs are found in various classes of therapeutic agents. For instance, substituted anilines are key components of many kinase inhibitors used in oncology. The aniline core can serve as a scaffold for building molecules that target the ATP-binding site of kinases, thereby inhibiting their activity and disrupting cancer cell signaling.
The diagram below illustrates a generalized workflow for the utilization of a substituted aniline, such as 2,6-Dibromo-3-chloro-4-fluoroaniline, in a drug discovery program targeting a hypothetical protein kinase.
Caption: Drug discovery workflow using 2,6-Dibromo-3-chloro-4-fluoroaniline.
Safety Information
2,6-Dibromo-3-chloro-4-fluoroaniline should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
